molecular formula C15H9ClN2O3 B14588958 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide CAS No. 61572-26-7

4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide

Cat. No.: B14588958
CAS No.: 61572-26-7
M. Wt: 300.69 g/mol
InChI Key: SXIOSPXDABKEBJ-UHFFFAOYSA-N
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Description

4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide is a chemical compound belonging to the pyrazolone family This compound is characterized by the presence of a pyrazolone ring substituted with a 4-chlorophenyl group and a phenyl group, along with a 1,2-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction between 4-chlorophenylhydrazine and benzoylacetone in the presence of an acid catalyst can yield the desired pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxide functional group to other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide
  • 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-methyl-, 1,2-dioxide

Uniqueness

4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, 1,2-dioxide is unique due to its specific substitution pattern and the presence of the 1,2-dioxide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61572-26-7

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-6-11(7-9-12)14-15(19)13(17(20)18(14)21)10-4-2-1-3-5-10/h1-9H

InChI Key

SXIOSPXDABKEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=C(C=C3)Cl)[O-])[O-]

Origin of Product

United States

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